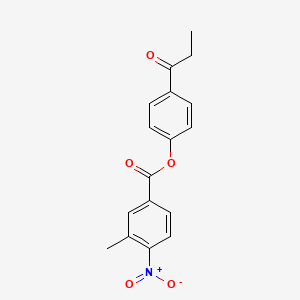

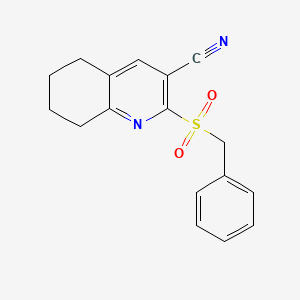

![molecular formula C18H26N2O3S2 B5506116 1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic molecular modifications to enhance biological activity. For example, novel (4-piperidin-1-yl)-phenyl sulfonamides with potent activity on the human beta(3)-adrenergic receptor were synthesized by modifying the left and right-hand sides of the compounds, which increased beta(3) potency while maintaining selectivity (Hu et al., 2001). Another synthesis approach involved coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control, leading to a series of O-substituted derivatives with bioactivity against lipoxygenase and cholinesterase enzymes (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of related sulfonamide derivatives reveals insights into their biological activities. The crystal structure analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showed a chair conformation for the piperidine ring and tetrahedral geometry around the sulfur atom, featuring both inter and intramolecular hydrogen bonds (Girish et al., 2008). Such structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds includes a variety of reactions that enable the synthesis of derivatives with potent biological activities. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involved substitution reactions that yielded compounds with notable activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insights into its physical characteristics, such as solubility and stability, which are important for its biological applications (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine and related compounds are key to their biological activity. Modifications in the sulfonamide group and piperidine nucleus significantly impact their reactivity and interaction with biological targets, as demonstrated in the synthesis and evaluation of various derivatives (Hu et al., 2001).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Agents

Research has highlighted the synthesis and evaluation of related compounds for their potential as antibacterial and antimicrobial agents. The preparation and antibacterial activity of a series of compounds derived from 2-methylthio derivatives have been described, indicating their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975). Additionally, novel sulfone derivatives have been prepared, with some exhibiting significant antimicrobial activity, indicating their potential for addressing bacterial and fungal pathogens (Ammar et al., 2004).

Anticancer Agents

Compounds bearing structural similarities to "1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine" have been synthesized and evaluated for their anticancer potential. For instance, new propanamide derivatives carrying a 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated as promising anticancer agents, with some derivatives showing potent activity against cancer cell lines (Rehman et al., 2018).

Enzyme Inhibition

Research has also explored the enzyme inhibition capabilities of related compounds, particularly their effectiveness as α-glucosidase inhibitors. A study reported the biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors for the first time, indicating potential applications in managing diabetes through the inhibition of this enzyme (Kasturi et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been a focus of research, with studies detailing new synthetic routes and evaluations of their biological activities. For example, the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has been conducted, revealing their activity against various enzymes, suggesting potential therapeutic applications (Khalid et al., 2013).

Propriétés

IUPAC Name |

[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S2/c1-24-16-5-7-17(8-6-16)25(22,23)20-13-9-15(10-14-20)18(21)19-11-3-2-4-12-19/h5-8,15H,2-4,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVQXUVOLVONCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

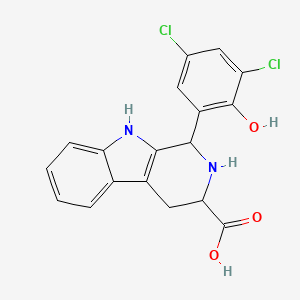

![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

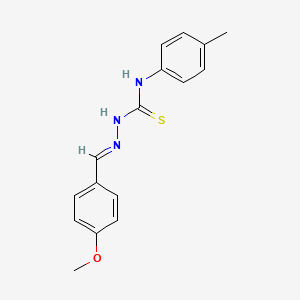

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

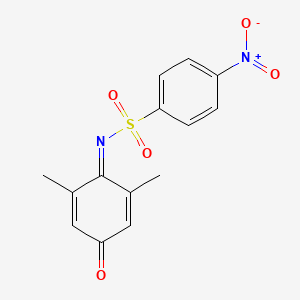

![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)

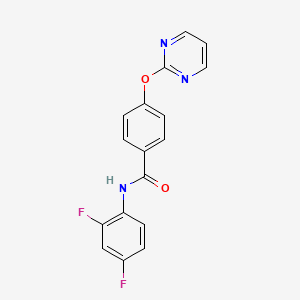

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)